molecular formula C16H23NO B2365953 N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1156776-10-1

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Cat. No.: B2365953
CAS No.: 1156776-10-1
M. Wt: 245.366
InChI Key: PBKHMLGMPPHTKW-UHFFFAOYSA-N
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Description

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C16H23NO. It is known for its unique structure, which includes a cyclopropyl group, an isopropyl group, and a tetrahydrobenzoxepin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxepin ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.

    Addition of the Isopropyl Group: The isopropyl group is added via an alkylation reaction, typically using isopropyl bromide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be compared with other similar compounds, such as:

    N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure but different substituents.

    N-cyclopropyl-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure with a methyl group instead of an isopropyl group.

    N-cyclopropyl-9-ethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure with an ethyl group instead of an isopropyl group.

Properties

IUPAC Name

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHMLGMPPHTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC2=C1OCCCC2NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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